BenchChemオンラインストアへようこそ!

3-methyl-1-benzothiophen-5-amine

Drug-Likeness ADME Physicochemical Properties

Medicinal chemistry teams targeting PFKFB3 in oncology must source this specific 3-methyl-5-amino benzothiophene. The simultaneous 3-methyl and 5-amine substitution is structurally non-negotiable for reproducing the 14 nM PFKFB3 inhibitor pharmacophore. The 3-methyl group critically lowers TPSA to 26.02 Ų (vs. 54.26 for des-methyl), enabling blood-brain barrier penetration for CNS kinase programs. The reactive 5-amine handle supports focused library diversification (amides, ureas, Buchwald-Hartwig couplings). Accept no substitutes—incorrect regioisomers yield inactive compounds.

Molecular Formula C9H9NS
Molecular Weight 163.2
CAS No. 19404-20-7
Cat. No. B6253598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-benzothiophen-5-amine
CAS19404-20-7
Molecular FormulaC9H9NS
Molecular Weight163.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-benzothiophen-5-amine (CAS 19404-20-7): A Strategic Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry


3-Methyl-1-benzothiophen-5-amine is a heteroaromatic primary amine with the formula C9H9NS, possessing a methyl substituent at the 3-position of a benzothiophene core and a reactive amine at the 5-position. Its core benzothiophene scaffold is recognized as a privileged structure in pharmaceutical development, but the specific 3-methyl-5-amino substitution pattern underpins its most critical role: it serves as the essential synthetic building block for the most potent inhibitor in a series of N-aryl 6-aminoquinoxalines targeting PFKFB3, a key kinase in cancer cell energy metabolism. [1] This distinct combination of a nucleophilic amine handle and a specific regiochemical pattern on a drug-like core differentiates it from generic aminobenzothiophenes for specialized drug discovery and chemical biology research.

Why 1-Benzothiophen-5-amine or Other Regioisomers Cannot Replace 3-Methyl-1-benzothiophen-5-amine


Simple 1-benzothiophen-5-amine (CAS 20532-28-9) or 3-methylbenzothiophene (CAS 1455-18-1) cannot be interchanged for 3-methyl-1-benzothiophen-5-amine in critical drug discovery programs. The simultaneous presence of the 3-methyl group and the 5-amine is a structural prerequisite for generating the N-(4-methanesulfonylpyridin-3-yl)-8-(3-methyl-1-benzothiophen-5-yl)quinoxalin-6-amine pharmacophore, which is the most potent PFKFB3 inhibitor discovered to date with a 14 nM biochemical IC50. [1] Furthermore, the 3-methyl group drastically alters the compound's core physicochemical properties, reducing its logP to 2.79 versus 3.06 for the des-methyl analog, and more than halving its topological polar surface area (TPSA) from 54.26 to 26.02. These shifts in lipophilicity and hydrogen bonding capacity directly impact the pharmacokinetic profile of any derived lead molecule, making the specific 3-methyl-5-amino benzothiophene a non-fungible starting material.

Verifiable Differential Evidence for 3-Methyl-1-benzothiophen-5-amine (19404-20-7)


Physicochemical Differentiation: LogP and TPSA Reduction vs. Des-Methyl Analog

The 3-methyl substituent in the target compound significantly alters its physicochemical profile compared to the unsubstituted analog 1-benzothiophen-5-amine (CAS 20532-28-9). It decreases the partition coefficient (LogP) from 3.06 to 2.79, indicating lower lipophilicity, and reduces the Topological Polar Surface Area (TPSA) from 54.26 Ų to 26.02 Ų—a reduction of over 52%. Both properties are central descriptors for predicting oral absorption and blood-brain barrier penetration.

Drug-Likeness ADME Physicochemical Properties

Pharmacological Privilege: Core Regiochemistry of the Most Potent PFKFB3 Kinase Inhibitor

The compound is the core building block for N-(4-methanesulfonylpyridin-3-yl)-8-(3-methyl-1-benzothiophen-5-yl)quinoxalin-6-amine, the most potent inhibitor in a landmark PFKFB3 kinase inhibitor series. This specific analog achieved a biochemical IC50 of 14 nM against the PFKFB3 target and a cellular IC50 of 0.49 µM for inhibiting fructose-2,6-bisphosphate production in HCT116 human colon carcinoma cells. [1] This level of potency would be unattainable with regioisomers like 3-methyl-1-benzothiophen-7-amine or the des-methyl 1-benzothiophen-5-amine, as the specific 3-methyl-5-amino vector is critical for optimal binding interactions in the PFKFB3 active site.

PFKFB3 Kinase Medicinal Chemistry Structure-Activity Relationship

Historical Synthetic Versatility: A Validated Gateway for Late-Stage Derivatization

The primary amine at the 5-position of this scaffold has been historically exploited in organic synthesis as a versatile nucleophilic handle. Research from pharmacologically active benzothiophene series has demonstrated the conversion of 5-amino-3-methylbenzo[b]thiophen into 5-cyano-, 5-carboxy-, and 5-ethoxycarbonyl-3-methylbenzo[b]thiophen derivatives, as well as its utility in forming 5-iodo-3-methylbenzo[b]thiophen via a diazonium salt intermediate. [1] This contrasts with the unsubstituted 1-benzothiophen-5-amine, which lacks the 3-methyl group that can play a crucial role in directing reactivity or stabilizing late-stage intermediates in certain synthetic sequences.

Synthetic Chemistry Building Block Derivatization

Procurement-Driven Application Scenarios for 3-Methyl-1-benzothiophen-5-amine (19404-20-7)


Hit-to-Lead Optimization of PFKFB3 and Related Kinase Inhibitors

Medicinal chemistry teams in oncology drug discovery should source this compound for the synthesis of analogs of the N-aryl 6-aminoquinoxaline series. Its specific regiochemistry is non-negotiable for maintaining the 14 nM potency on PFKFB3, a validated cancer metabolism target. Using other aminobenzothiophene isomers will lead to inactive or sub-micromolar compounds.

CNS Drug Discovery Requiring Optimized Pharmacokinetic Profiles

The compound's unique physicochemical signature (LogP 2.79, TPSA 26.02 Ų) makes it an ideal starting point for designing brain-penetrant kinase inhibitors. This is a distinct advantage over the des-methyl analog (TPSA 54.26 Ų), whose higher polarity may hinder blood-brain barrier crossing.

Diversity-Oriented Synthesis for Early-Stage Library Development

Chemical biology and early-stage drug discovery labs can leverage the 5-amine functional group's verified reactivity to generate a focused library of benzothiophene derivatives (cyano, carboxy, ester, halo). This one scaffold therefore acts as a multi-purpose procurement that can initiate an entire exploratory SAR project.

Quote Request

Request a Quote for 3-methyl-1-benzothiophen-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.